6-cyclohexylpyridazin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
105538-00-9 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
6-cyclohexylpyridazin-3-amine |
InChI |
InChI=1S/C10H15N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,13) |
InChI Key |
WGMPDDZGSGMYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Cyclohexylpyridazin 3 Amine and Its Structural Analogs
De Novo Synthesis of the Pyridazine (B1198779) Ring System
The formation of the pyridazine ring is a cornerstone of synthesizing 6-cyclohexylpyridazin-3-amine. This typically involves the condensation of a suitable acyclic precursor containing a 1,4-dicarbonyl or equivalent synthon with a hydrazine (B178648) derivative.
Cyclization Reactions for Pyridazine Formation
A prevalent and classical method for constructing the pyridazine ring involves the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. thieme-connect.dealmerja.com In the context of synthesizing this compound, a key precursor would be a γ-keto acid or a 1,4-diketone bearing a cyclohexyl group. The reaction with hydrazine hydrate (B1144303) initially forms a dihydropyridazine (B8628806), which is subsequently oxidized to the aromatic pyridazine ring. almerja.com
For instance, the reaction of a γ-ketoacid with hydrazine can yield a pyridazinone intermediate. iglobaljournal.com This pyridazinone can then be further functionalized to introduce the desired amine group at the 3-position. Saturated 1,4-diketones can also be employed, with the resulting dihydropyridazine being oxidized, for example, with chromium trioxide in acetic acid, to furnish the aromatic pyridazine. iglobaljournal.com
| Starting Material | Reagents | Product | Notes |
| γ-Ketoacid | Hydrazine hydrate | Dihydropyridazinone | Intermediate product requiring dehydration. iglobaljournal.com |
| Unsaturated 1,4-diketone | Hydrazine | 3,6-disubstituted pyridazine | Direct formation of the aromatic ring. thieme-connect.de |
| Saturated 1,4-diketone | 1. Hydrazine hydrate 2. Oxidizing agent (e.g., CrO₃) | Dihydropyridazine, then Pyridazine | Two-step process involving oxidation. iglobaljournal.com |
Annulation Strategies for Pyridazin-3-amine Core
Annulation strategies, particularly [4+2] cycloadditions, provide a powerful means to construct the pyridazin-3-amine core. These methods involve the reaction of a four-atom component with a two-atom component to form the six-membered pyridazine ring. A variety of precursors can be utilized in these annulation reactions. For example, a TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones has been developed to afford trisubstituted pyridazines. organic-chemistry.org
Another approach involves the Rh(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes to yield pyrrolopyridazines and azolopyridazines, showcasing a modern annulation strategy. nih.gov While not directly yielding a simple this compound, these methods highlight the versatility of annulation reactions in creating complex pyridazine-containing scaffolds.
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product Type |
| Ketene N,S-acetal | N-Tosylhydrazone | TBAI/K₂S₂O₈ | Trisubstituted pyridazine organic-chemistry.org |
| Hydrazone | Alkyne | Rh(III) catalyst | Fused pyridazine (e.g., pyrrolopyridazine) nih.gov |
Aza-Diels-Alder Reactions in Pyridazine Synthesis
The aza-Diels-Alder reaction is a significant modification of the Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile. wikipedia.org This reaction has been effectively employed for the synthesis of pyridazine derivatives, including those with an amine substituent. A particularly relevant example is the inverse electron-demand aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective route to 6-aryl-pyridazin-3-amines in high yields under neutral, metal-free conditions. acs.orgorganic-chemistry.orgnih.govresearchgate.netacs.orgconsensus.app
In this reaction, the electron-deficient 1,2,3-triazine (B1214393) acts as the azadiene, while the electron-rich 1-propynylamine serves as the dienophile. organic-chemistry.org The reaction proceeds with high regioselectivity, leading directly to the 6-substituted-pyridazin-3-amine scaffold. organic-chemistry.org While the reported examples focus on 6-aryl substituents, this methodology could potentially be adapted for the synthesis of 6-alkyl or 6-cyclohexyl analogs by employing the appropriate 1,2,3-triazine precursor. The reaction demonstrates good functional group compatibility and can be performed on a gram scale. organic-chemistry.org
| 1,2,3-Triazine Substituent | 1-Propynylamine | Conditions | Product | Yield |
| Phenyl | N,N-Dibenzyl-1-propyn-1-amine | 1,4-dioxane, reflux | 6-Phenyl-N,N-dibenzylpyridazin-3-amine | High |
| 4-Methoxyphenyl | N,N-Dibenzyl-1-propyn-1-amine | 1,4-dioxane, reflux | 6-(4-Methoxyphenyl)-N,N-dibenzylpyridazin-3-amine | High |
| 2-Chlorophenyl | N,N-Dibenzyl-1-propyn-1-amine | 1,4-dioxane, reflux | 6-(2-Chlorophenyl)-N,N-dibenzylpyridazin-3-amine | 65% acs.org |
Functional Group Interconversions and Derivatization of Precursors
An alternative to the de novo synthesis of the pyridazine ring is the modification of a pre-existing pyridazine scaffold. This often involves the introduction of the amine functionality at a later stage of the synthesis through functional group interconversions.
Reduction of Nitro Pyridazines to Amino Pyridazines
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can be applied to the preparation of aminopyridazines. This strategy would involve the synthesis of a 6-cyclohexyl-3-nitropyridazine precursor, which is then reduced to the target this compound. A variety of reducing agents can be employed for the reduction of aromatic nitro compounds, and the choice of reagent often depends on the presence of other functional groups in the molecule.
Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. mdpi.com Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. The catalytic reduction of aromatic nitro compounds is a widely exploited method in industrial processes due to its efficiency and mild reaction conditions. mdpi.com
| Nitro Compound | Reducing Agent | Product | Notes |
| Aromatic Nitro Compound | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Aromatic Amine | Widely applicable and generally high yielding. mdpi.com |
| Aromatic Nitro Compound | SnCl₂/HCl | Aromatic Amine | A classical and effective method. |
| Aromatic Nitro Compound | Fe/CH₃COOH | Aromatic Amine | A cost-effective and common laboratory method. |
Reductive Amination Approaches for Amine Introduction
Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines via an imine intermediate. harvard.edu In the context of synthesizing this compound, this approach could be envisioned starting from a 6-cyclohexylpyridazin-3(2H)-one precursor. The ketone functionality of the pyridazinone could react with an amine source, such as ammonia, to form an imine or enamine, which is then reduced in situ to the desired aminopyridazine.
A variety of reducing agents are suitable for reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the carbonyl group. harvard.edu The reaction is typically carried out in a one-pot procedure under mild conditions. An InCl₃/Et₃SiH/MeOH system has also been reported for highly chemoselective reductive amination of aldehydes and ketones. organic-chemistry.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| Ketone/Aldehyde | Ammonia/Primary Amine | NaBH₃CN or NaBH(OAc)₃ | Primary/Secondary Amine harvard.edu |
| Ketone/Aldehyde | Primary/Secondary Amine | BH₃N(C₂H₅)₃ | Secondary/Tertiary Amine rsc.org |
| Ketone/Aldehyde | Various Amines | InCl₃/Et₃SiH/MeOH | Substituted Amine organic-chemistry.org |
Ammonolysis of Pyridazine Halides
The introduction of an amine group onto the pyridazine core can be effectively achieved through the nucleophilic aromatic substitution of a halide atom, typically chlorine or bromine. This reaction, known as ammonolysis when ammonia is the nucleophile, is a fundamental method for synthesizing pyridazinamines. The process involves the displacement of a halogen atom on the electron-deficient pyridazine ring by an ammonia source.
A related and illustrative transformation is the reaction of 3,6-dichloropyridazine (B152260) with various amines. For instance, the synthesis of 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine is achieved by heating an equimolar quantity of 3,6-dichloropyridazine and 2-methoxyaniline in ethanol (B145695) under reflux. researchgate.net This reaction demonstrates the principle of displacing a chloro group with a nitrogen nucleophile. A similar strategy using ammonia or a protected ammonia equivalent would lead to the formation of a primary aminopyridazine.
The general scheme for this type of reaction is as follows:
Starting Material : A 3-halo-6-substituted-pyridazine (e.g., 3-chloro-6-cyclohexylpyridazine).
Reagent : Ammonia (NH₃), often used in a sealed vessel under pressure, or an ammonia surrogate.
Product : The corresponding 6-substituted-pyridazin-3-amine.
The reactivity of the halide is crucial, with iodine being more reactive than bromine, which is more reactive than chlorine. However, chloropyridazines are often used due to the accessibility of the starting materials.
Transformations of Pyridazinones to Pyridazinamines
Pyridazinones are versatile intermediates in the synthesis of pyridazinamines. The transformation typically involves a two-step sequence: conversion of the pyridazinone to a pyridazine halide, followed by nucleophilic substitution with an amine or ammonia.
The first step is the halogenation of the pyridazinone. This is commonly accomplished using halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). For example, 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be converted to the corresponding 3-chloropyridazine (B74176) derivative by reacting it with phosphorus oxychloride. nih.gov Similarly, thienylpyridazinone can be transformed into 3-bromo-6-(thiophen-2-yl)pyridazine using POBr₃ as the halogenating agent. nih.gov
Once the halopyridazine intermediate is formed, the second step is the introduction of the amine group, as described in section 2.2.3. This two-step approach is advantageous as it allows for the synthesis of pyridazinamines from readily available γ-keto acids or their derivatives, which are the common precursors for pyridazinones.
Table 1: Representative Halogenation of Pyridazinones
| Starting Pyridazinone | Halogenating Agent | Resulting Halopyridazine | Reference |
|---|---|---|---|
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | nih.gov |
| 6-(Thiophen-2-yl)pyridazin-3(2H)-one | POBr₃ | 3-Bromo-6-(thiophen-2-yl)pyridazine | nih.gov |
Novel Synthetic Strategies and Green Chemistry Considerations
Recent advancements in synthetic organic chemistry have led to the development of novel and more sustainable methods for preparing pyridazine derivatives. These strategies often focus on minimizing waste, avoiding harsh reagents, and reducing the number of synthetic steps.
Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. nih.gov Palladium-catalyzed reactions, in particular, have been extensively used to form carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus. thieme-connect.com These reactions facilitate the direct introduction of various substituents, allowing for the construction of complex molecular architectures. thieme-connect.com
Commonly employed palladium-catalyzed cross-coupling reactions include:
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. It has been successfully applied to pyridazine moieties, including the coupling of aryl and heteroarylboronic acids with chloropyridazines, which are efficient substrates. nih.govthieme-connect.com
Sonogashira Coupling : This involves the coupling of a terminal alkyne with an aryl or vinyl halide. Chloropyrazine, a related diazine, has proven to be an excellent substrate for this reaction. rsc.org
Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
These reactions offer significant advantages in terms of functional group tolerance and the ability to introduce molecular diversity at a late stage of a synthetic sequence. thieme-connect.com
Table 2: Examples of Metal-Catalyzed Reactions for Pyridazine Functionalization
| Reaction Type | Catalyst System (Example) | Substrates | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Halopyridazine + (Hetero)arylboronic acid | C-C (Aryl) | nih.govthieme-connect.com |
| Sonogashira | [Pd(allyl)Cl]₂ / PPh₃ | Chloropyrazine + Terminal alkyne | C-C (Alkynyl) | rsc.org |
| Direct Arylation | Pd Catalyst | Pyrazine (B50134) N-oxide + Bis-MOM-protected indole (B1671886) | C-C (Aryl) | rsc.org |
Catalyst-Free Approaches for Pyridazine Derivatives
While metal-catalyzed reactions are powerful, the development of catalyst-free methods is a key goal in green chemistry to avoid the cost and potential toxicity of residual metals. A significant catalyst-free approach for the synthesis of pyridazinamines involves an inverse electron-demand aza-Diels-Alder reaction. organic-chemistry.org
This method utilizes the reaction of 1,2,3-triazines with 1-propynylamines to produce 6-aryl-pyridazin-3-amines in high yields. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under neutral conditions and is highly regioselective. organic-chemistry.org The electron-deficient 1,2,3-triazine acts as the diene, and the electron-rich 1-propynylamines serve as the dienophile. organic-chemistry.org This approach offers a broad substrate scope and excellent functional group compatibility, providing direct access to valuable pyridazine derivatives without the need for a metal catalyst. organic-chemistry.orgorganic-chemistry.org
Sustainable Methodologies for this compound Production
The production of this compound can be made more sustainable by incorporating principles of green chemistry. This involves designing synthetic routes that are more efficient, generate less waste, and use less hazardous materials.
Key considerations for sustainable production include:
Atom Economy : Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Catalyst-free cycloadditions, such as the aza-Diels-Alder reaction, often exhibit high atom economy. organic-chemistry.org
Use of Safer Solvents and Reagents : Replacing hazardous reagents like phosphorus oxychloride with greener alternatives where possible, and using environmentally benign solvents.
Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Catalysis : While catalyst-free is ideal, the use of highly efficient, non-toxic, and recyclable catalysts is a major step towards sustainability. The development of palladium catalysts that are effective for coupling less reactive but more abundant chloropyridazines is an important advancement. thieme-connect.com
By integrating these principles, for example, by adapting the catalyst-free aza-Diels-Alder reaction for aliphatic-substituted pyridazines or by optimizing metal-catalyzed routes to use minimal catalyst loading under mild conditions, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.
Mechanistic Investigations of Reactions Involving 6 Cyclohexylpyridazin 3 Amine
Elucidation of Reaction Pathways and Transition States
The synthesis and functionalization of pyridazine (B1198779) derivatives, including 6-cyclohexylpyridazin-3-amine, involve complex reaction sequences that are often elucidated through a combination of experimental studies and computational chemistry. Understanding the reaction pathways and the associated transition states is crucial for optimizing reaction conditions and predicting product outcomes.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of reactions involving pyridazine rings. nih.gov These calculations allow for the identification of intermediates, which are stable but transient species along the reaction coordinate, and transition states, which represent the highest energy point on the pathway between reactants and products. researchgate.netresearchgate.net For instance, in the synthesis of pyridazine systems from furandiones and hydrazides, semiempirical PM3 calculations have been used to model the reaction mechanism. tubitak.gov.tr The proposed pathway begins with a Michael-type addition of a nitrogen atom from the hydrazide to the C5 atom of the furandione ring, forming a zwitterionic intermediate. tubitak.gov.tr
Recent studies on the regioselective synthesis of pyridazines from tetrazines have utilized DFT methods (specifically ωB97X-D/6-311+G(d,p)) to calculate plausible reaction pathways. rsc.org These analyses revealed clues for favored transition state structures, such as TS1, which leads to the formation of a 4-sulfanylpyridazine, over alternative transition states like TS3 that would yield a different isomer. rsc.org The geometry and electronic structures of pyridazine derivatives are analyzed to understand electronic transitions and energy gaps, which are critical for predicting reactivity. nih.gov
| Transition State/Intermediate | Reaction Context | Computational Method | Key Finding | Source |
|---|---|---|---|---|
| Zwitterionic Intermediate | Reaction of furandione with acyl hydrazines | Semiempirical PM3 | Formed via Michael-type addition of a hydrazide nitrogen to the furandione ring. | tubitak.gov.tr |
| TS1 / TS3 | IEDDA reaction of tetrazine with alkynyl sulfides | DFT (ωB97X-D) | Computational analysis provided a rationale for the favored formation of 4-sulfanylpyridazine (via TS1) over its isomer (via TS3). | rsc.org |
| TS2 / TS3 | Photochemical isomerization of pyridazine N-oxide derivatives | DFT | Identified as transition states in the conversion of intermediates during oxygen migration. | researchgate.netresearchgate.net |
Role of Catalysts and Reagents in Stereochemical Outcomes
The stereochemistry of products in pyridazine synthesis is heavily influenced by the choice of catalysts and reagents. Catalytic systems, ranging from transition metals to organocatalysts, can create a chiral environment that favors the formation of one stereoisomer over another. This is particularly important in the synthesis of biologically active molecules where specific stereoisomers are required for desired efficacy.
In the dearomatization of pyridazines, copper hydride catalysts combined with chiral ligands like Ph-BPE have been shown to yield 1,4-dihydropyridines with excellent enantioselectivity. mdpi.com Similarly, phosphine (B1218219) catalysts, such as PPh2Cy, have been optimized for the modular synthesis of tetrahydropyridazines, demonstrating high yield and stereoselectivity. acs.org The development of these catalytic methods is often guided by screening different catalysts and additives to find the optimal conditions. acs.org For example, in the synthesis of allyl hydrazones, a precursor to pyridazines, the addition of BINOL as a proton donor was found to further increase yield and stereoselectivity. acs.org
Lewis acids also play a significant role. Zinc triflate has been used to catalyze the condensation of aldehydes to produce α-diazo-β-ketoalkanoates, while dibutylboron triflate promotes the same reaction with high diastereoselectivity. acs.org These examples, while not directly involving this compound, illustrate the principle of using specific catalytic reagents to control stereochemical outcomes in the synthesis of complex heterocyclic precursors.
| Catalyst/Reagent | Reaction Type | Role/Outcome | Source |
|---|---|---|---|
| (Ph-BPE)CuH | Stereoselective dearomatization of pyridazines | High enantioselectivity in the formation of 1,4-dihydropyridines. | mdpi.com |
| PPh2Cy (Cyclohexyldiphenylphosphine) | Modular synthesis of tetrahydropyridazines | Optimized for high yield and E/Z-selectivity of allyl hydrazone intermediates. | acs.org |
| Zinc triflate (Zn(OTf)2) | Condensation with aldehydes | Catalyzes the formation of δ-siloxy-α-diazo-β-ketoalkanoates. | acs.org |
| Dibutylboron triflate | Condensation with aldehydes | Promotes reactions with high diastereoselectivity. | acs.org |
| Palladium(II) acetate (B1210297) / BINAP | Buchwald-Hartwig amination | Catalyzes the high-yield synthesis of (arylamino)pyridazinones from chloropyridazinones. | thieme-connect.de |
Kinetic Studies of Pyridazine Ring Formation and Functionalization
Kinetic studies provide insight into reaction rates and the factors that control them, such as temperature, concentration, and catalyst choice. In the context of pyridazine chemistry, this involves understanding the relative speeds of bond-forming and bond-breaking steps. A key concept illuminated by such studies is the difference between kinetic and thermodynamic control.
A clear example of this principle is seen in palladium-catalyzed C–H activation reactions used to form palladacycles, which are intermediates in many functionalization reactions. acs.org Studies have shown that the formation of a 6-membered palladacycle can be kinetically favored, meaning it forms faster at lower temperatures. acs.org However, the 5-membered palladacycle is often thermodynamically more stable. acs.org At elevated temperatures, the initially formed 6-membered ring can revert to the starting materials and then reform as the more stable 5-membered ring, indicating that the C-H activation is reversible. acs.org This demonstrates that reaction outcomes can be tuned by temperature, favoring the kinetic product at low temperatures and the thermodynamic product at higher temperatures.
Computational studies also contribute to kinetic understanding by calculating the activation free energies (ΔG‡) for various steps in a proposed mechanism. For instance, in the catalytic reduction of dinitrogen, DFT calculations showed that the hydroboration of an amide ligand was the step with the highest activation barrier, making it the rate-limiting step of that particular cycle. acs.org In synthetic protocols, reaction times are a direct reflection of kinetics; the development of ultrasound-assisted methods for pyridazine synthesis has dramatically shortened reaction times to just a few minutes, indicating a significant kinetic enhancement. growingscience.com
| System Studied | Key Kinetic Finding | Implication | Source |
|---|---|---|---|
| Palladium-mediated C–H activation | 6-membered palladacycle is the kinetic product; 5-membered is the thermodynamic product. | The reaction outcome can be selected by controlling the reaction temperature. | acs.org |
| Dihydropyridide to pyrrolide ring contraction | A facile kinetic induction of the ring contraction was observed. | Demonstrates that kinetically controlled pathways can lead to unexpected structural rearrangements. | nih.gov |
| Catalytic reduction of dinitrogen | The third hydroboration step has the highest activation free energy (25.0 kcal/mol). | Identifies the rate-limiting step of the reaction, which is a target for optimization. | acs.org |
Solvent Effects on Reaction Mechanisms and Yields
The choice of solvent is a critical parameter in chemical synthesis, as it can profoundly influence reaction rates, mechanisms, and product yields. numberanalytics.com Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of a reaction. numberanalytics.com In pyridazine chemistry, solvent effects are well-documented and strategically employed to control reaction outcomes.
A notable example is the Cu(II)-catalyzed aerobic cyclization to form pyridazines. organic-chemistry.org When the reaction is conducted in acetonitrile (B52724) (MeCN), the product is predominantly the 1,6-dihydropyridazine. organic-chemistry.org However, switching the solvent to acetic acid (AcOH) leads directly to the aromatic pyridazine in good yields. organic-chemistry.org This suggests the solvent plays a role in the final oxidation step of the reaction. Similarly, in the synthesis of pyridine-dicarbonitriles, an amine base catalyst works best in ethanol (B145695), whereas an ionic base gives similar yields in a much shorter time when acetonitrile is used as the solvent. acs.org
Computational studies have also highlighted the role of solvents. In the synthesis of pyridazines from tetrazines, calculations showed differences in activation energies when performed in polar solvents, providing a rationale for experimentally observed selectivities. rsc.org The polarity, acidity, and basicity of a solvent are key properties that dictate its influence. numberanalytics.com For pyridazine derivatives, solvent effects can even determine the site of functionalization, such as in alkylation reactions where the choice of solvent can influence whether the reaction occurs on a ring nitrogen or a substituent. thieme-connect.de
| Reaction | Solvent 1 | Outcome 1 | Solvent 2 | Outcome 2 | Source |
|---|---|---|---|---|---|
| Cu(II)-catalyzed aerobic 6-endo-trig cyclization | MeCN (Acetonitrile) | 1,6-dihydropyridazines obtained in good yields. | AcOH (Acetic Acid) | Pyridazines directly afforded in good yields. | organic-chemistry.org |
| Multicomponent synthesis of pyridine-3,5-dicarbonitriles | Ethanol | Amine base catalyst (piperidine) showed better results. | Acetonitrile | Ionic base catalyst (TBAH) gave similar yields in much shorter time. | acs.org |
| Regioselective pyridazine synthesis from tetrazines | HFIP (Hexafluoroisopropanol) | Reaction proceeds efficiently at 40 °C. | Toluene | Reaction requires higher temperature (110 °C). | rsc.org |
| Three-component synthesis of pyridazines | Water | Green and efficient method under ultrasonic irradiation with short reaction times. | N/A | N/A | growingscience.com |
Structure Activity Relationship Sar Studies on 6 Cyclohexylpyridazin 3 Amine Derivatives
Systematic Modification of the Cyclohexyl Moiety and its Impact on Biological Interactions
The cyclohexyl moiety at the 6-position of the pyridazine (B1198779) ring plays a significant role in the biological activity of this class of compounds. Modifications to this group have been shown to modulate potency and selectivity for various biological targets. For instance, in the context of developing inhibitors for the inflammatory kinases TBK1 and IKKε, an analogue bearing a cyclohexyl modification at the R7 position demonstrated robust IL-6 production in 3T3-L1 cells, a marker of efficacy. nih.gov This suggests that the lipophilic and conformational properties of the cyclohexyl ring are crucial for effective binding to the target kinases. nih.gov
Further studies on related heterocyclic compounds have underscored the importance of the size and nature of cyclic substituents. For example, in a series of N-substituted phenyldihydropyrazolones, the replacement of a cyclohexyl group with other cyclic or acyclic moieties led to significant changes in activity against Trypanosoma cruzi amastigotes. frontiersin.org While not directly on the 6-cyclohexylpyridazin-3-amine core, these findings highlight a general principle in medicinal chemistry: the nature of a lipophilic, cyclic group can profoundly influence how a molecule fits into a binding pocket and interacts with its target.
The following table summarizes the impact of modifications to the cyclohexyl group on biological activity, drawing parallels from related structures.
| Base Scaffold | Modification of Cyclohexyl Moiety | Observed Impact on Biological Activity | Reference |
| 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine | Introduction of a cyclohexyl group at R7 | Enhanced IL-6 production, indicating improved efficacy as a TBK1/IKKε inhibitor. | nih.gov |
| N-Substituted Phenyldihydropyrazolones | Variation of cycloalkyl groups | Significant alterations in potency against Trypanosoma cruzi. | frontiersin.org |
Exploration of Substituent Effects on the Pyridazine Ring
Research on various pyridazine derivatives has demonstrated that even small changes to the ring can lead to significant shifts in activity. In one study on pyridazine amides with insecticidal properties, modifications to the pyridazine ring generally resulted in a significant loss of potency. nih.gov This indicates a high degree of structural sensitivity for this particular biological target.
The table below illustrates the effects of different substituents on the pyridazine ring's biological activity.
| Base Scaffold | Substituent on Pyridazine Ring | Effect on Biological Activity | Reference |
| Pyridazine | Amino and Bromo groups | Synergistic enhancement of anticancer, anti-inflammatory, and antimicrobial properties. | ontosight.ai |
| [6-(3-pyridyl)pyridazin-3-yl]amides | Various modifications | General loss of insecticidal potency. | nih.gov |
| 3,6-disubstituted pyridazines | Various substitutions | Good anti-proliferative action against human breast cancer cell lines. | nih.gov |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The flexibility of the cyclohexyl ring and the rotational freedom around the bond connecting it to the pyridazine ring allow the molecule to adopt various spatial arrangements. The energetically preferred conformation is the one that will predominantly interact with a biological target.
Furthermore, the planarity and aromaticity of the pyridazine ring influence its interactions. blumberginstitute.org The arrangement of substituents on the pyridazine ring can induce specific conformational preferences through steric hindrance or electronic effects, thereby fine-tuning the molecule's shape for optimal interaction with a target. blumberginstitute.org While specific conformational analysis studies on this compound are not widely published, principles from related cycloalkane and heterocyclic systems provide valuable insights. dalalinstitute.comnih.gov For example, the study of 1,3-difluorinated alkanes demonstrates how substituent patterns significantly influence alkane chain conformation. nih.gov
Topographical Features and Pharmacophore Mapping for this compound Analogs
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For this compound analogs, a pharmacophore model would likely include:
A hydrophobic feature: corresponding to the cyclohexyl ring, which is crucial for interactions with nonpolar regions of a binding site.
Hydrogen bond donors and acceptors: located on the pyridazine ring, particularly the amino group and the ring nitrogens. The dual hydrogen-bonding capacity of the pyridazine ring is a key feature in molecular recognition. nih.gov
Aromatic/heterocyclic ring feature: representing the pyridazine core itself, which can engage in π-π stacking interactions. nih.gov
Studies on related pyridazinone derivatives have highlighted the importance of specific substituent placements for antiplatelet activity, confirming that the modification of chemical groups at different positions on the pyridazine ring influences both the potency and the mechanism of action. researchgate.net This underscores the importance of a well-defined topography for biological interaction. The development of a detailed pharmacophore model for this compound analogs would be a valuable tool for the rational design of new, more potent, and selective compounds.
Computational Chemistry and Molecular Modeling of 6 Cyclohexylpyridazin 3 Amine
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules like 6-cyclohexylpyridazin-3-amine. nih.gov Methods such as Density Functional Theory (DFT) are employed to calculate a variety of molecular properties that are otherwise difficult or impossible to obtain through experimental means alone. nih.gov These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Reactivity descriptors such as electronegativity, chemical hardness, and softness are also calculated from HOMO and LUMO energies. These descriptors help in predicting how the molecule will interact with other chemical species. While specific QM studies on this compound are not extensively reported in the public domain, the unique physicochemical properties of the pyridazine (B1198779) ring, including its hydrogen bonding capabilities, have been noted. nih.gov For instance, the C-3 hydrogen of the pyridazine ring is calculated to be a better C-H bond donor compared to similar positions in pyridine (B92270) and pyrimidine (B1678525). nih.gov
Table 1: Representative Quantum Chemical Properties for Pyridazine Derivatives
| Parameter | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |
| Mulliken Atomic Charges | Partial charges on individual atoms | Varies based on atom and environment |
Note: The values in this table are representative for pyridazine-containing compounds and are not specific to this compound, as dedicated computational studies for this exact molecule are not widely available. The actual values for this compound would require specific calculations.
Molecular Docking Simulations with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates. For pyridazine derivatives, docking studies have been conducted against a variety of biological targets, demonstrating the scaffold's versatility. tandfonline.comrrpharmacology.runih.gov
The process involves placing the ligand in the active site of the protein and evaluating the binding energy for different conformations. ijmrhs.com The interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the basis of molecular recognition. researchgate.net
While specific docking studies for this compound are not extensively published, research on related pyridazine and pyridazinone analogs has identified several potential protein targets. nih.govtandfonline.comrrpharmacology.runih.gov These studies highlight the importance of the pyridazine core in forming key interactions within the binding pockets of these enzymes. For example, docking studies on pyridazinone derivatives have shown favorable binding to HIV reverse transcriptase. tandfonline.com Similarly, other pyridazine compounds have been docked into the active sites of glutamate (B1630785) receptors and cyclooxygenase-2 (COX-2), revealing key interactions that contribute to their inhibitory potential. rrpharmacology.runih.gov In a study targeting human mitotic kinesin Eg5, pyridazine analogs were identified as potential inhibitors that bind to an allosteric site. nih.gov
Table 2: Potential Macromolecular Targets for Pyridazine Derivatives Investigated via Molecular Docking
| Target Macromolecule | PDB ID | Therapeutic Area | Key Interacting Residues (Examples) | Reference |
| HIV Reverse Transcriptase | Not Specified | Antiviral (HIV) | Not Specified | tandfonline.com |
| NMDA GluN2B Receptor | Not Specified | Neurological Disorders | Not Specified | rrpharmacology.ru |
| Cyclooxygenase-2 (COX-2) | Not Specified | Anti-inflammatory | His90 | nih.gov |
| Human Mitotic Kinesin Eg5 | Not Specified | Anticancer | Not Specified | nih.gov |
| L-threonine-3-dehydrogenase | 5K4Y | African Trypanosomiasis | NAD binding pocket | biotechrep.ir |
| Extracellular signal-regulated kinase 2 (ERK2) | 2OJJ | Anticancer | Met-106 | isfcppharmaspire.com |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net This computational method models the atomic motions of the system, offering insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. researchgate.netresearchgate.net
In a study on pyridazinone-based molecules, a 50 ns MD simulation was performed to confirm the stability of the ligand's pose within the target protein, aspartate aminotransferase. tandfonline.com The root-mean-square deviation (RMSD) of the atomic positions is often monitored, with stable values indicating that the complex has reached equilibrium. tandfonline.com Another study on pyridazine analogs targeting α-amylase used 100 ns MD simulations to analyze the radius of gyration and the number of hydrogen bonds, confirming the stability of the ligand-receptor complexes. researchgate.net These simulations are crucial for refining the understanding of how ligands like this compound might behave in a biological environment.
Table 3: Summary of Molecular Dynamics Simulation Parameters for Pyridazine Analogs
| System | Simulation Time | Key Findings | Reference |
| Pyridazinone analog with Aspartate Aminotransferase | 50 ns | Stable binding energy and RMSD (< 2.0 Å) | tandfonline.com |
| Pyridazine analog with α-amylase | 100 ns | Stable radius of gyration and hydrogen bond network | researchgate.net |
| Pyridazine derivative (R67) with DNA | 100 ns | Good RMSD, stable complex, binding free energy of -42.683 kJ/mol | researchgate.net |
| 4H-Pyrano[3,2-c]pyridine analog with CYP51 | Not Specified | Stable binding with a binding free energy of -35.4 kcal/mol | nih.gov |
Cheminformatics and Virtual Screening for Analog Discovery
Cheminformatics and virtual screening are powerful tools for the discovery of new analogs of a lead compound like this compound. chemrxiv.orgresearchgate.netnih.gov These approaches utilize computational methods to search large compound databases and identify molecules with similar properties or predicted activities.
Virtual screening can be either ligand-based or structure-based. nih.gov Ligand-based methods search for molecules with similar structural or chemical features to a known active compound. This can involve 2D similarity searches, pharmacophore modeling, or 3D shape matching. nih.govnih.gov Structure-based virtual screening, on the other hand, involves docking a library of compounds into the active site of a target protein to identify potential binders. nih.gov
For pyridazine-containing scaffolds, both approaches have been used to discover new analogs. For instance, a pharmacophore-based inverse virtual screening of pyridazinone analogs was used to identify potential new targets for the series. tandfonline.com In another example, virtual screening of databases like the National Cancer Institute (NCI) and Zinc databases led to the identification of pyridazine analogs as potential inhibitors of the mitotic kinesin Eg5. nih.gov
Cheminformatic techniques, such as matched molecular pair analysis, can also be used to understand structure-activity relationships (SAR) by identifying how small, specific chemical changes affect a compound's activity. blogspot.com This knowledge can then guide the rational design of new, more potent, and selective analogs.
Table 4: Examples of Analog Discovery Strategies for Pyridazine-like Scaffolds
| Strategy | Description | Example Application | Reference |
| Ligand-Based Virtual Screening | Searching for compounds with similar pharmacophoric features to a known active molecule. | Identification of new analogs of an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. | nih.gov |
| Structure-Based Virtual Screening | Docking large compound libraries against a protein target to find potential binders. | Screening of NCI and Zinc databases to find pyridazine inhibitors of Eg5. | nih.gov |
| Inverse Virtual Screening | Screening a compound against a panel of targets to identify new biological activities. | Repurposing of pyridazinone-based molecules by screening against a large pharmacophore database. | tandfonline.com |
| Scaffold Hopping | Replacing the core scaffold of a molecule with a different one while maintaining similar biological activity. | Design of novel JNK1 inhibitors by expanding a pyrazole (B372694) ring to a pyridazine ring. | acs.org |
| Matched Molecular Pair Analysis | Identifying pairs of molecules that differ by a single, well-defined structural transformation to understand SAR. | Analyzing the effect of scaffold changes (e.g., imidazopyridazine to triazolopyridine) on activity. | blogspot.com |
Exploration of Biological Activities and Molecular Targets in Research Context
Investigation of Molecular Targets in Chemical Biology Systems
Scientific exploration has identified 6-cyclohexylpyridazin-3-amine as a molecule of interest in the development of inhibitors for specific protein targets.
Research has pointed towards the anoctamin 6 (ANO6) protein as a molecular target for compounds derived from this compound. A patent document discloses the use of this compound as a reactant in the synthesis of potential ANO6 inhibitors. google.com ANO6, also known as TMEM16F, is a calcium-activated ion channel and phospholipid scramblase involved in various physiological processes, including blood coagulation and immune responses. The development of inhibitors for ANO6 is an active area of research.
While direct, quantitative protein-ligand interaction data for this compound itself is not extensively available in the public domain, its role as a precursor for ANO6 inhibitors suggests that its structural motifs are important for binding to the target. The cyclohexyl group provides a non-polar surface that could engage in van der Waals interactions within a hydrophobic pocket of the protein, while the pyridazine-amine portion offers potential hydrogen bonding sites. google.com
The primary reported activity of derivatives of this compound is the inhibition of the ion channel and scramblase activity of anoctamin 6 (ANO6). google.com While ANO6 is not a classical enzyme with a catalytic turnover of a substrate, its function as a channel and scramblase can be modulated by small molecules. Inhibition studies for compounds synthesized from this compound would typically involve in vitro assays to measure the modulation of ANO6 activity.
Specific quantitative data on the inhibition of ANO6 by this compound itself is not detailed in the available public literature. However, the patent describing its use points to the assessment of inhibitory activity through specific assays. google.com
To assess the ability of compounds to inhibit anoctamin 6 in a biologically relevant setting, cell-based functional assays are employed. A patent describing inhibitors derived from this compound mentions the use of a human ANO6 inhibition assay to evaluate the compounds' efficacy. google.com Such assays are crucial for confirming that the inhibitor can access its target within a cellular environment and exert its modulatory effect. The specific cellular pathways that would be modulated by the inhibition of ANO6 include those related to phospholipid scrambling and ion transport across the cell membrane.
Mechanistic Insights into Cellular Processes Modulated by this compound
The investigation of this compound derivatives as inhibitors of anoctamin 6 (ANO6) provides insights into their potential to modulate specific cellular functions. google.com ANO6 plays a critical role in the calcium-dependent exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, a process known as phospholipid scrambling. This process is essential for blood coagulation, where it provides a catalytic surface for the assembly of clotting factors, and in the clearance of apoptotic cells.
By inhibiting ANO6, compounds derived from this compound could potentially interfere with these processes. For instance, in a research context, such an inhibitor could be used to study the precise role of ANO6-mediated phosphatidylserine exposure in platelet activation and thrombus formation. Furthermore, understanding how these synthetic ligands modulate ANO6 activity can shed light on the structure-function relationship of the protein itself.
Development of this compound as a Research Probe
Given its identification as a scaffold for anoctamin 6 (ANO6) inhibitors, this compound and its derivatives hold potential for development as chemical probes. google.com A well-characterized, potent, and selective inhibitor of ANO6 would be an invaluable tool for the scientific community to dissect the diverse physiological and pathological roles of this protein. Such a probe could be used in a variety of in vitro and cell-based experiments to explore the consequences of ANO6 inhibition in different biological contexts, without the need for genetic manipulation. The development of such a tool would require further optimization of the this compound scaffold to enhance its potency, selectivity, and cell permeability, along with a thorough characterization of its off-target effects.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 6-cyclohexylpyridazin-3-amine, ¹H (proton) and ¹³C (carbon-13) NMR would provide the primary evidence for its structural integrity by identifying the number and chemical environment of all hydrogen and carbon atoms.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the cyclohexyl ring, and the amine group. The pyridazine protons would appear in the aromatic region, while the cyclohexyl protons would be found in the aliphatic region. The amine protons would likely present as a broad singlet.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbons of the pyridazine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclohexyl ring, reflecting their different electronic environments.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridazine H-4 | 7.0 - 7.2 (d) | 120.0 - 125.0 |
| Pyridazine H-5 | 6.7 - 6.9 (d) | 115.0 - 120.0 |
| Amine NH₂ | 5.0 - 6.0 (br s) | - |
| Cyclohexyl H-1' | 2.8 - 3.1 (m) | 40.0 - 45.0 |
| Cyclohexyl H-2'/6' (axial/equatorial) | 1.6 - 2.0 (m) | 30.0 - 35.0 |
| Cyclohexyl H-3'/5' (axial/equatorial) | 1.2 - 1.6 (m) | 25.0 - 30.0 |
| Cyclohexyl H-4' (axial/equatorial) | 1.1 - 1.5 (m) | 24.0 - 28.0 |
| Pyridazine C-3 | - | 158.0 - 162.0 |
| Pyridazine C-6 | - | 155.0 - 160.0 |
Note: This data is predictive and actual experimental values may vary. Multiplicity is indicated as (d) for doublet, (br s) for broad singlet, and (m) for multiplet.
Advanced NMR Experiments (e.g., 2D NMR) for Detailed Structure Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a correlation between the adjacent H-4 and H-5 protons on the pyridazine ring. It would also map out the entire spin system of the cyclohexyl ring, showing correlations between H-1' and its neighbors on C-2' and C-6', and so on around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the assignment of its attached proton(s). For example, the pyridazine H-4 signal would correlate to the C-4 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different parts of the molecule. A key expected correlation would be between the H-1' proton of the cyclohexyl ring and the C-6 carbon of the pyridazine ring, providing definitive proof of their connection.
Expected Key 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Significance |
| COSY | Pyridazine H-4 | Pyridazine H-5 | Confirms adjacent protons on the pyridazine ring. |
| COSY | Cyclohexyl H-1' | Cyclohexyl H-2'/H-6' | Confirms connectivity within the cyclohexyl ring. |
| HSQC | Pyridazine H-4 | Pyridazine C-4 | Assigns the C-4 carbon. |
| HSQC | Cyclohexyl Protons | Corresponding Cyclohexyl Carbons | Assigns all carbons in the cyclohexyl ring. |
| HMBC | Cyclohexyl H-1' | Pyridazine C-5, C-6 | Confirms the attachment point of the cyclohexyl ring. |
| HMBC | Amine NH₂ | Pyridazine C-3, C-4 | Confirms the position of the amine group. |
Isotopic Labeling Studies by NMR
Isotopic labeling involves the incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into the molecule at specific positions. While no such studies have been reported for this compound, this technique would be valuable for several applications. For instance, selective ¹⁵N labeling of the amine group would allow for direct observation of this nitrogen in ¹⁵N NMR spectra, which could be used to study its protonation state or involvement in hydrogen bonding. Similarly, ¹³C labeling at a specific position could help to trace the metabolic fate of the compound in biological systems or to resolve overlapping signals in complex NMR spectra.
High-Resolution Mass Spectrometry (HRMS) for Compound Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₁₀H₁₅N₃), HRMS would be used to confirm this composition. The calculated exact mass of the neutral molecule is 177.1266. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.
Predicted HRMS Data
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Predicted Observed Mass (m/z) |
| [M]⁺ | C₁₀H₁₅N₃ | 177.12660 | 177.1261 |
| [M+H]⁺ | C₁₀H₁₆N₃⁺ | 178.13442 | 178.1339 |
| [M+Na]⁺ | C₁₀H₁₅N₃Na⁺ | 200.11637 | 200.1158 |
Data based on predicted values. uni.lu Experimental values are typically within 5 ppm of the calculated mass.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.com The N-H bending vibration would be observed around 1600-1650 cm⁻¹. orgchemboulder.com C-H stretching vibrations from the cyclohexyl and pyridazine rings would be present just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridazine ring would appear in the 1400-1600 cm⁻¹ fingerprint region. wpmucdn.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyridazine ring vibrations are expected to give strong signals due to changes in polarizability.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | Medium to Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Pyridazine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.
If a suitable crystal were obtained and analyzed, this technique would provide a wealth of information, including:
Unambiguous molecular structure and conformation: It would reveal the exact spatial arrangement of the cyclohexyl and pyridazine rings relative to each other.
Precise bond lengths and angles: All interatomic distances and angles would be determined with high precision.
Intermolecular interactions: It would show how the molecules pack in the crystal lattice, revealing details about hydrogen bonds formed by the amine group and other non-covalent interactions that stabilize the solid-state structure.
To date, no crystal structure for this compound has been deposited in public databases.
Future Directions and Emerging Research Avenues for 6 Cyclohexylpyridazin 3 Amine
Integration with Advanced High-Throughput Screening Technologies
The quest for novel therapeutic agents is increasingly reliant on high-throughput screening (HTS) to rapidly assess large libraries of chemical compounds for biological activity. HTS methodologies, characterized by their high degree of miniaturization and robotic automation, enable the rapid screening of thousands to millions of compounds against a specific biological target. mdpi.com
The pyridazine (B1198779) core is a recognized pharmacophore in numerous biologically active compounds, suggesting that derivatives of 6-cyclohexylpyridazin-3-amine could exhibit a range of activities. researchgate.neteurekalert.org HTS can be employed to explore its potential as an inhibitor of kinases, proteases, or other enzyme families implicated in disease. Furthermore, screening against various cell lines could reveal cytotoxic or cytostatic effects relevant to cancer research. The insights gained from such large-scale screening efforts would be invaluable in elucidating the therapeutic potential of the this compound scaffold.
Table 1: Potential High-Throughput Screening Applications for this compound
| Screening Type | Target/System | Potential Therapeutic Area |
| Target-Based | Kinase Panels | Oncology, Inflammation |
| Target-Based | Protease Panels | Infectious Diseases, Oncology |
| Target-Based | GPCR Panels | Neuroscience, Metabolic Disorders |
| Phenotypic | Cancer Cell Line Panels | Oncology |
| Phenotypic | Antimicrobial Assays | Infectious Diseases |
Potential for Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds with similar biological activity to a known active molecule by modifying the central core structure. nih.gov Bioisosteric replacement involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. mdpi.comcambridgemedchemconsulting.com
The this compound scaffold represents a promising starting point for both scaffold hopping and bioisosteric replacement strategies. The pyridazine ring itself can be considered a bioisostere of other aromatic systems like phenyl or pyridine (B92270) rings, often leading to improved properties such as reduced lipophilicity. cambridgemedchemconsulting.comnih.gov
Future research could explore the following avenues:
Scaffold Hopping: The pyridazine core of this compound could be replaced with other heterocyclic systems, such as pyrimidine (B1678525), pyrazine (B50134), or various five-membered rings, to generate novel chemotypes. nih.govnih.gov This approach could lead to the discovery of compounds with altered selectivity profiles or improved metabolic stability. nih.gov For instance, a recent study demonstrated the successful scaffold hopping from a pyrazole (B372694) to a pyridazine ring to develop novel JNK1 inhibitors. acs.org
Bioisosteric Replacement: The cyclohexyl group could be replaced with other bulky aliphatic or aromatic moieties to probe the structure-activity relationship (SAR) at this position. The amine group could be substituted with other hydrogen bond donors or acceptors, or incorporated into a larger functional group. These modifications could fine-tune the compound's interaction with its biological target and improve its drug-like properties. The pyridazine ring is known for its ability to engage in robust hydrogen bonding, a property that can be exploited in the design of new analogs. nih.gov
Table 2: Illustrative Bioisosteric Replacements for this compound
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
| Cyclohexyl | Phenyl, Piperidinyl, Morpholinyl | Modulate lipophilicity, introduce aromatic interactions |
| Pyridazine | Pyrimidine, Pyrazine, Thiophene | Alter electronic properties, modify metabolic stability |
| Amine (-NH2) | Hydroxyl (-OH), Methylamine (-NHCH3) | Modify hydrogen bonding capacity, alter basicity |
Application in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to molecular recognition and self-assembly processes. mdpi.com The pyridazine ring, with its two adjacent nitrogen atoms, is an excellent hydrogen bond acceptor and can participate in various non-covalent interactions. nih.gov
The structure of this compound, with its hydrogen-bond-donating amine group and hydrogen-bond-accepting pyridazine nitrogens, makes it an attractive building block for the construction of supramolecular assemblies. Future research could investigate the ability of this compound to form well-defined structures such as co-crystals, liquid crystals, or gels through self-assembly or with complementary molecules. mdpi.com
Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices
As research into the biological activities and potential applications of this compound progresses, the need for sensitive and reliable analytical methods for its detection and quantification in various research matrices will become critical. These matrices can include biological fluids (e.g., plasma, urine), cell lysates, and environmental samples.
Future work in this area should focus on the development and validation of advanced analytical techniques, such as:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the quantification of small molecules in complex matrices. nih.gov An LC-MS/MS method could be developed to provide high sensitivity and selectivity for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be a viable option for its analysis.
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled to various detectors, including mass spectrometry, for the analysis of small molecules.
The development of these methods will be essential for pharmacokinetic studies, metabolism studies, and for monitoring the compound's concentration in various in vitro and in vivo experimental systems. The availability of robust analytical methods is a prerequisite for advancing our understanding of the behavior and fate of this compound in biological and other systems. nih.gov
Q & A
Q. What are the recommended synthetic routes for 6-cyclohexylpyridazin-3-amine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of cyclohexylamine with a substituted pyridazine precursor. Key steps include:
- Cyclocondensation : Reacting 3,6-dichloropyridazine with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>98%) or TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .
- Characterization : Validate structure using NMR (δ 6.8–7.2 ppm for pyridazine protons, δ 1.2–2.0 ppm for cyclohexyl CH groups) and HRMS (calculated [M+H]: 178.15) .
Q. How does solvent choice impact the solubility of this compound, and what models predict solubility?
Methodological Answer: Solubility increases with temperature in polar solvents like DMF, methanol, and acetone. For predictive modeling:
- Experimental Determination : Use a synthetic method to measure solubility across 298.15–343.55 K. For example, in methanol, solubility ranges from 12.5 mg/mL (25°C) to 34.8 mg/mL (70°C) .
- Thermodynamic Models : Correlate data using the modified Apelblat equation () and λh equation. Root-mean-square deviations (RMSD) should be <5% .
- Van’t Hoff Analysis : Calculate dissolution enthalpy (ΔH ≈ 25–30 kJ/mol) and entropy (ΔS ≈ 80–90 J/mol·K) to assess solvent compatibility .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Identify aromatic protons (pyridazine ring) at δ 7.0–8.0 ppm and cyclohexyl protons at δ 1.2–2.0 ppm. NMR confirms sp carbons (120–140 ppm) and cyclohexyl sp carbons (20–35 ppm) .
- Mass Spectrometry : HRMS (ESI+) should show [M+H] at m/z 178.15, with isotopic patterns matching CHN .
- Melting Point : A sharp mp >150°C indicates high crystallinity and purity .
Advanced Research Questions
Q. How can substituent effects on the pyridazine ring modulate biological activity?
Methodological Answer:
- Structural Analog Synthesis : Replace the cyclohexyl group with fluorophenyl, chlorophenyl, or trifluoromethyl groups. Assess yields (typically 60–85%) and purity via elemental analysis (C, H, N within ±0.3% theoretical) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric parameters (Hammett σ, molar refractivity) with activity. Validate models using leave-one-out cross-validation (q >0.5) .
- In Vitro Screening : Test analogs against leukemia cell lines (e.g., K562) with IC values compared to parent compound (e.g., 4-fluorophenyl analog IC = 8.2 μM vs. cyclohexyl IC = 12.5 μM) .
Q. What strategies identify biological targets of this compound in complex systems?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads. Incubate with cell lysates (e.g., HEK293T), elute bound proteins, and identify via LC-MS/MS .
- Surface Plasmon Resonance (SPR) : Screen against kinase libraries (e.g., EGFR, CDK2) to measure binding kinetics (k/k). A typical K range is 10–100 nM .
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK2: ΔG ≈ -9.5 kcal/mol) .
Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (70–110°C), catalyst loading (CuI: 5–15 mol%), and solvent (DMF vs. toluene). Pareto analysis identifies temperature as the most significant factor (p <0.01) .
- Byproduct Mitigation : Add molecular sieves to absorb NH (reduces aminolysis byproducts). Monitor via in-situ IR (disappearance of Cl peak at 750 cm) .
- Scale-Up : Use flow chemistry (residence time ~30 min) to improve yield consistency (batch vs. flow: 75% vs. 82%) .
Q. How should researchers resolve contradictions between experimental solubility data and predictive models?
Methodological Answer:
- Model Validation : Compare Apelblat and λh equations. If discrepancies arise (e.g., RMSD >5%), re-examine assumptions (e.g., ideal solution behavior) .
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm particle size uniformity (PDI <0.2). Aggregation in non-polar solvents (e.g., toluene) may skew measurements .
- Thermodynamic Consistency : Check Gibbs free energy (ΔG ≈ -5 kJ/mol) and activity coefficients (γ ≈ 1.0–1.2) to validate model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
